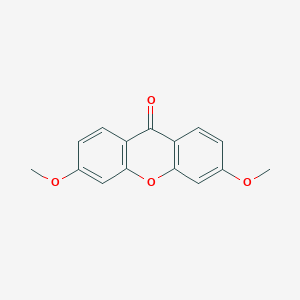
3,6-Dimethoxyxanthone
Vue d'ensemble
Description
3,6-Dimethoxyxanthone is a type of xanthone, a class of secondary metabolites found in plants, fungi, lichens, and bacteria from a variety of families and genera . Xanthones have a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties . The chemical formula of 3,6-Dimethoxyxanthone is C13H8O4 .
Synthesis Analysis
The synthesis of xanthones involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Molecular Structure Analysis
The main structure of xanthones is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold . The structure of xanthone determines its bioactivity, and different substitutions might result in variable bioactivity .
Chemical Reactions Analysis
The enzymes responsible for the reaction that produces these xanthones from 1,3,6,7-THX are norathyriol 6-O-glucosyltransferase (StrGT9) and malonyl-CoA acyltransferase (StrAT2). StrGT9 glucosylates 1,3,6,7-THX to Xt1, which in turn is malonylated in the presence of malonyl-CoA to Xt2 by StrAT2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,6-Dimethoxyxanthone include a melting point of approximately 350°C, a boiling point of approximately 330°C, and a density of 1.3036 . Its refractive index is estimated to be 1.4977 .
Applications De Recherche Scientifique
Synthetic Intermediate
3,6-Dimethoxy-9H-xanthen-9-one is a synthetic intermediate . It is used in the synthesis of various other compounds, playing a crucial role in the development of new substances .
Synthesis of Fluorescein Derivatives
This compound has been used in the synthesis of fluorescein derivatives . Fluorescein derivatives are commonly used in biochemistry and medicine for staining and visualizing cellular and tissue structures .
Anticancer Applications
3,6-Dimethoxy-9H-xanthen-9-one has been used in the synthesis of compounds with anticancer activities . For instance, it has been used in the synthesis of novel xanthone derivatives with 3,6-substituted chains that have shown potential anticancer effects .
Acetylcholinesterase Inhibitory Activities
This compound has also been used in the synthesis of compounds with acetylcholinesterase inhibitory activities . Acetylcholinesterase inhibitors are used in the treatment of diseases like Alzheimer’s and Myasthenia Gravis .
Antioxidant Activities
Xanthones, including 3,6-Dimethoxy-9H-xanthen-9-one, are known for their antioxidant activities . They can counteract oxidative stress, which is beneficial in managing various health conditions, including cardiovascular diseases and cancer .
Anti-inflammatory Activities
3,6-Dimethoxy-9H-xanthen-9-one and its derivatives have shown anti-inflammatory activities . They can modulate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a key role in the cellular response to oxidative stress and inflammation .
Mécanisme D'action
3,6-Dimethoxy-9H-xanthen-9-one, also known as 3,6-Dimethoxyxanthone, is a synthetic intermediate and a derivative of xanthone . This compound exhibits a wide range of bioactivities and has been used in the synthesis of fluorescein derivatives, as well as compounds with anticancer or acetylcholinesterase inhibitory activities .
Target of Action
It is known that xanthones, the family of compounds to which it belongs, can interact with a wide range of biological targets due to their structural diversity .
Mode of Action
It is known that xanthones can modulate several biological responses, making them a promising structure for drug development .
Biochemical Pathways
The biosynthesis of xanthones in plants involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .
Result of Action
It is known that xanthones have been used in the synthesis of compounds with anticancer or acetylcholinesterase inhibitory activities .
Orientations Futures
The mechanisms underlying the synthesis of xanthones like 3,6-Dimethoxyxanthone need to be further investigated in order to exploit them for application purposes . The information collected from current research will be a valuable resource for more directed molecular works in xanthone-producing plants as well as in synthetic biology application .
Propriétés
IUPAC Name |
3,6-dimethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-17-9-3-5-11-13(7-9)19-14-8-10(18-2)4-6-12(14)15(11)16/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXSPYAXUNVJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethoxy-9H-xanthen-9-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



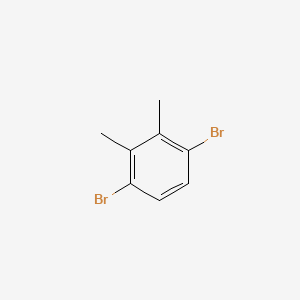
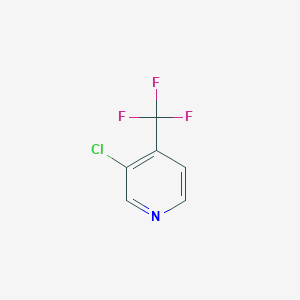
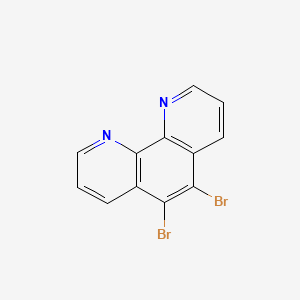
![6-Chlorobenzo[b]thiophene](/img/structure/B1631565.png)
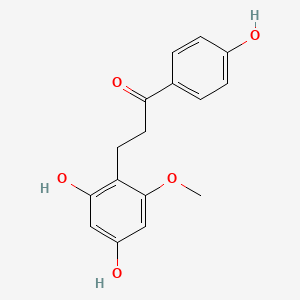


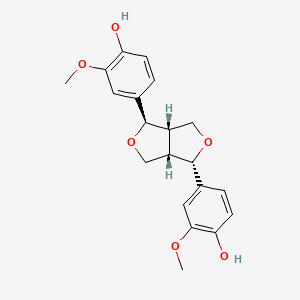



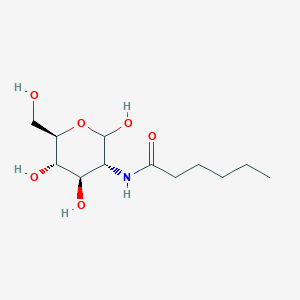
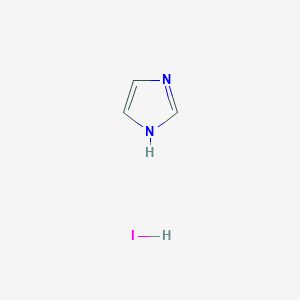
![1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B1631607.png)